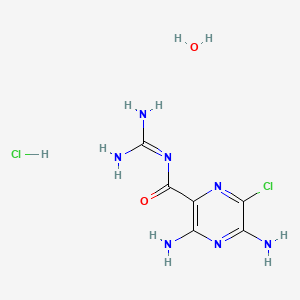

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate

Description

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate, commonly known as amiloride hydrochloride, is a potassium-sparing diuretic first described in 1967 . Its molecular formula is C₆H₈ClN₇O·HCl·2H₂O (MW: 302.12), and it exists as a light yellow or greenish-yellow powder with slight water solubility but high solubility in dimethylsulfoxide (DMSO) . Amiloride inhibits epithelial sodium channels (ENaC) in the distal renal tubules, reducing sodium reabsorption and potassium excretion, making it effective in managing hypertension and congestive heart failure . Approximately 50% of an oral dose is excreted unchanged in urine, while unmetabolized portions appear in feces, raising environmental concerns due to persistence in wastewater .

Properties

IUPAC Name |

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH.H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;/h(H4,8,9,13)(H4,10,11,14,15);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZJJRLYFQNCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17440-83-4 | |

| Record name | 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro-, hydrochloride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17440-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Halogen Exchange via Cuprous Chloride-Mediated Substitution

This method, detailed in US4196292A , starts with N-amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide and replaces iodine with chlorine via a copper-mediated reaction.

Reaction Protocol

-

Reactants :

-

N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide (1.61 g, 0.005 mol)

-

Cuprous chloride (1.19 g, 0.012 mol)

-

Hexamethylphosphoramide (HMPA, 15 mL)

-

-

Conditions :

-

Heated at 100°C for 10 minutes under anhydrous conditions.

-

Cooled to 25°C and quenched with aqueous sodium cyanide.

-

-

Workup :

-

Hydrochloride Formation :

Key Data :

Stepwise Chlorination and Amination

The ChemicalBook protocol outlines a sequential approach starting from methyl 3-aminopyrazinoate, involving dichlorination, amination, and guanidine substitution.

Step A: Dichlorination of Methyl 3-Aminopyrazinoate

-

Reactants :

-

Methyl 3-aminopyrazinoate (765 g, 5 mol)

-

Sulfuryl chloride (1.99 L, 24.58 mol) in dry benzene.

-

-

Conditions :

-

Refluxed at 60°C for 5 hours, then stirred overnight.

-

Excess sulfuryl chloride distilled off, and the product recrystallized from acetonitrile.

-

-

Outcome :

Step B: Ammonolysis to Methyl 3,5-Diamino-6-chloropyrazinoate

Step C: Guanidine Substitution and Salt Formation

-

Reactants :

-

Methyl 3,5-diamino-6-chloropyrazinoate

-

Guanidine hydrochloride in methanol with sodium methoxide.

-

-

Conditions :

-

Heated on a steam bath for 5 minutes, then acidified with HCl.

-

-

Outcome :

Comparative Analysis of Synthetic Routes

The table below contrasts critical parameters of both methods:

Mechanistic Insights and Optimization

Halogen Exchange Mechanism

The iodine-to-chlorine substitution proceeds via a single-electron transfer (SET) mechanism facilitated by cuprous chloride in HMPA, a polar aprotic solvent. The reaction’s brevity (10 minutes) and high temperature (100°C) favor radical intermediacy, ensuring rapid displacement.

Amination Challenges

Introducing the 5-amino group in the stepwise method requires rigorous anhydrous conditions to prevent hydrolysis of intermediates. Ammonia gas saturation in DMSO at 65°C ensures nucleophilic substitution without side reactions.

Analytical Validation

Both methods employ elemental analysis and melting point determination for purity assessment. For instance, the hydrochloride hydrate from the stepwise route shows:

Chemical Reactions Analysis

Types of Reactions

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amidino and amino groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amidino group.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with nucleophiles such as amines.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Hydrolysis: Conducted in aqueous acidic or basic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while hydrolysis can lead to the formation of carboxylic acids and amines.

Scientific Research Applications

Pharmacological Applications

1.1 Diuretic Properties

Amiloride acts by blocking epithelial sodium channels (ENaC) in the distal nephron of the kidneys. This mechanism promotes sodium excretion while retaining potassium, which is crucial for patients at risk of hyperkalemia when using other diuretics. The drug's effectiveness as a diuretic has led to its use as an adjunct therapy alongside thiazide and loop diuretics to enhance diuretic efficacy while minimizing potassium loss .

1.2 Treatment of Hypertension

Amiloride is utilized in managing high blood pressure due to its ability to decrease sodium reabsorption, thereby reducing blood volume and pressure. It is particularly beneficial for patients who experience adverse effects from traditional diuretics .

1.3 Congestive Heart Failure

In patients with congestive heart failure, amiloride helps manage fluid retention without causing significant potassium depletion, which can be a side effect of other diuretics .

Environmental Applications

2.1 Removal from Wastewater

Recent studies have highlighted the environmental impact of pharmaceutical contaminants like amiloride in wastewater systems. Research indicates that amiloride can persist in sewage treatment plants, leading to potential ecological risks. Innovative methods such as mineralization and adsorption onto materials like bentonite have been proposed to mitigate these effects .

2.2 Photodegradation Studies

Amiloride's photosensitivity has been documented, revealing that it undergoes complex photodegradation processes upon exposure to light. Understanding these pathways is essential for developing strategies to reduce its environmental footprint .

Research Findings and Case Studies

Mechanism of Action

The compound exerts its effects primarily by blocking T-type calcium channels and epithelial sodium channels. This inhibition affects the flow of ions across cell membranes, which can alter cellular activity and signaling pathways. Additionally, its role as a selective inhibitor of urokinase plasminogen activator (uPA) makes it valuable in studies related to cancer and other diseases involving abnormal cell proliferation and migration.

Comparison with Similar Compounds

Structural Analogues

Amiloride’s core structure includes a pyrazine ring with amidino and carboxamide groups. Modifications to this scaffold alter pharmacological activity:

- Analogue 2 (3,5-diamino-6-chloropyrazine carboxamide guanidine hydrochloride): Substitution at the guanidinium side chain reduces ENaC inhibition efficacy compared to amiloride in frog skin models .

- Analogue 4 (3,5-diamino-6-chloropyrazinoyl hydrazine): Removal of the amidino group diminishes sodium transport inhibition, highlighting the critical role of this moiety .

- 6-Substituted Amiloride Derivatives: Derivatives with bulky substituents (e.g., hexamethylene groups) show enhanced selectivity for urokinase-type plasminogen activator (uPA) inhibition, expanding applications to metastatic disease .

Table 1: Structural and Functional Comparison of Amiloride and Analogues

Pharmacologically Similar Compounds

a. Thiazide Diuretics (e.g., Hydrochlorothiazide)

- Mechanism : Inhibit Na⁺/Cl⁻ cotransporters in the distal convoluted tubule, causing significant natriuresis but promoting potassium loss .

- Comparison : Amiloride is weaker in diuretic potency but prevents hypokalemia. Combination therapy (e.g., amiloride/hydrochlorothiazide) balances efficacy and safety .

b. Aldosterone Antagonists (e.g., Spironolactone)

- Mechanism : Block mineralocorticoid receptors, reducing sodium reabsorption and potassium excretion.

- Comparison: Amiloride acts directly on ENaC without hormonal interference, making it suitable for patients with normal aldosterone levels .

c. Triamterene

- Mechanism: Another ENaC inhibitor with potassium-sparing effects.

- Comparison : Amiloride has a longer half-life (~6–9 hours vs. triamterene’s ~4 hours) and lower risk of hyperkalemia due to stricter renal excretion control .

Table 2: Pharmacokinetic and Clinical Comparison

| Parameter | Amiloride | Hydrochlorothiazide | Spironolactone | Triamterene |

|---|---|---|---|---|

| Mechanism | ENaC inhibition | Na⁺/Cl⁻ cotransporter | Aldosterone antagonist | ENaC inhibition |

| Diuretic Potency | Moderate | High | Low | Moderate |

| Potassium Effect | Retention | Depletion | Retention | Retention |

| Half-Life (hours) | 6–21 | 6–15 | 10–35 | 1.5–4 |

| Excretion | Urine (50%), Feces | Urine (95%) | Urine (majority) | Urine (majority) |

| Environmental Impact | High (persistence) | Moderate | Low | Moderate |

| Key Use | Hypertension, CHF | Hypertension, Edema | CHF, Cirrhosis | Hypertension |

Pharmacodynamic and Environmental Considerations

- Photodegradation: Amiloride undergoes complex photolysis with multiple photoproducts, unlike ciprofloxacin or tetracycline, which degrade into fewer byproducts. Catalysts like ZnO:g-C₃N₄ heterostructures enhance its mineralization (e.g., 85% efficiency at pH 5–7) .

- Adsorption Capacity : Modified chitosan magnesium phyllosilicate adsorbs amiloride at 55.74 mg/g, lower than tetracycline (≥200 mg/g on montmorillonite) .

Biological Activity

N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate, commonly known as amiloride , is a compound with significant biological activity, particularly in the context of its role as a diuretic. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Amiloride primarily functions as an epithelial sodium channel (ENaC) inhibitor, which plays a crucial role in sodium reabsorption in the kidneys. By blocking these channels, amiloride promotes natriuresis (sodium excretion) and diuresis (increased urine production) without causing potassium loss, distinguishing it from other diuretics that can lead to hypokalemia.

- Inhibition of Sodium Channels : Amiloride binds to the ENaC, leading to reduced sodium reabsorption in the distal convoluted tubules and collecting ducts. This action results in increased sodium and water excretion while sparing potassium .

- Competitive Inhibition : It also acts as a competitive inhibitor of Urokinase-type plasminogen activator (uPA), which may have implications for its therapeutic use beyond diuresis .

Key Characteristics

| Property | Description |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 266.09 g/mol |

| CAS Number | 2016-88-8 |

| Solubility | Soluble in water and DMSO |

| IC | 0.1 - 0.5 μM for ENaC inhibition |

Biological Effects

Amiloride has shown various biological effects including:

- Diuretic Activity : Effective in managing conditions like hypertension and edema by promoting sodium and fluid excretion.

- Cardiovascular Protection : Studies indicate that amiloride may help mitigate cardiovascular complications associated with hypertension by reducing collagen deposition and improving renal function .

Case Studies and Research Findings

- Hypertension Management

- Chronic Kidney Disease

- Combination Therapy

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of amiloride HCl dihydrate, and how do they influence experimental design?

- Answer: The compound (C₆H₈ClN₇O·HCl·2H₂O, MW 302.12) is a light yellow/greenish-yellow powder with solubility in DMSO (100 mg/mL with sonication/heating) and slight solubility in water or ethanol . These properties dictate solvent selection for in vitro assays (e.g., DMSO for stock solutions) and storage conditions (2–8°C). For cell-based studies, ensure DMSO concentrations ≤0.1% to avoid cytotoxicity. Purity specifications (98.0–101.0% anhydrous basis) require validation via HPLC or titration .

Q. How does amiloride inhibit sodium transport, and what experimental models validate this mechanism?

- Answer: Amiloride blocks epithelial sodium channels (ENaC) by binding to the extracellular domain, preventing passive Na⁺ influx. Classic models include:

- Frog skin epithelia: Measure short-circuit current (SCC) inhibition; IC₅₀ ≈ 181.9 nM in Rana temporaria .

- Kidney distal tubule assays: Use micropuncture techniques to quantify Na⁺/K⁺ excretion ratios in rodents .

Structural analogs (e.g., N-benzylamidino derivatives) show 20x higher affinity, aiding SAR studies .

Q. What analytical methods are recommended for quantifying amiloride in biological matrices?

- Answer: Use HPLC-MS/MS with deuterated internal standards (e.g., amiloride-d₄) to minimize matrix effects. Example protocol:

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).

- Detection: ESI+ MRM (m/z 230 → 116 for amiloride) .

Advanced Research Questions

Q. How to design experiments evaluating amiloride adsorption onto inorganic matrices for environmental remediation?

- Answer:

- Adsorbent preparation: Use clay minerals (e.g., vanadyl-exchange bentonite) or modified chitosan-magnesium phyllosilicates.

- Batch studies: Incubate amiloride (10–1500 mg/L) with adsorbent (50 mg) at pH 5.8–7.0 for 24 h. Quantify residual drug via UV-Vis (λmax = 285 nm) .

- Kinetics/modeling: Apply Langmuir (max capacity = 55.74 mg/g) or Freundlich isotherms. Note that photodegradation may occur post-adsorption under UV/ZnO:g-C₃N₄ catalysts .

Q. What strategies resolve contradictions in reported dissociation constants (Kd) for amiloride analogs?

- Answer: Discrepancies (e.g., Kd variations in ENaC inhibition) arise from:

- Tissue specificity: Frog skin (Kd ≈ 182 nM) vs. mammalian kidney .

- pH dependence: Protonation at pH <6 increases affinity for ENaC .

Validate using radiolabeled [¹⁴C]-amiloride binding assays under standardized buffer conditions (e.g., 111 mM Na⁺, pH 7.4) .

Q. How to mitigate amiloride photodegradation in environmental fate studies?

- Answer: Amiloride undergoes complex photolysis with multiple byproducts. Mitigation strategies include:

- Light-protected storage: Use amber vials and low-temperature (4°C) conditions .

- Photocatalysis: Apply ZnO:g-C₃N₄ heterostructures (85% g-C₃N₄) under UV light to mineralize amiloride (10 mg/L) within 120 min .

- Analytical monitoring: Track degradation via LC-HRMS (e.g., m/z shifts indicating dechlorination or ring cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.